molecular formula C17H14Cl2N4OS B2771936 2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391887-03-9

2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Número de catálogo: B2771936
Número CAS: 391887-03-9
Peso molecular: 393.29
Clave InChI: TZWKSSXDKDKFTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.29. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,5-dichloro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-10-3-2-4-12(7-10)23-15(21-22-17(23)25)9-20-16(24)13-8-11(18)5-6-14(13)19/h2-8H,9H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWKSSXDKDKFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14Cl2N4OS\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{OS}

This structure features a dichlorobenzamide core linked to a thioxo-triazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The reported IC50 values were approximately 6.2 μM for HCT-116 and 27.3 μM for MCF-7 cells .

The biological activity of the compound is attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. It induces cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. This was evidenced by increased levels of apoptotic markers following treatment with the compound .
  • Cell Cycle Arrest : By inhibiting topoisomerase II activity, the compound effectively causes cell cycle arrest, preventing cancer cells from dividing and proliferating .

Table 1: Cytotoxicity of 2,5-Dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cell LineIC50 (μM)Mechanism
HepG26.0Topoisomerase II inhibition
MCF-727.3Apoptosis induction
HCT-1166.2Cell cycle arrest

Study 1: Anticancer Efficacy

A study conducted by Arencibia et al. evaluated the anticancer efficacy of several triazole derivatives including our compound. The results indicated that it significantly inhibited cell growth in vitro and induced apoptosis through mitochondrial pathways .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cancer cells. It demonstrated that the compound's inhibition of topoisomerase II leads to DNA strand breaks and subsequent activation of apoptotic pathways .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a dichloro benzamide core linked to a thioxo-triazole moiety. Its molecular formula is C16H16Cl2N4OS, and it possesses unique structural characteristics that contribute to its biological activity.

Structural Formula

The structural representation can be described as follows:C16H16Cl2N4OS\text{C}_{16}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in cancer therapy.

  • Case Study : A study published in the Journal of Medicinal Chemistry investigated the efficacy of triazole derivatives against specific cancer cell lines. The results indicated that compounds similar to 2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .

Antimicrobial Activity

Triazole compounds have been recognized for their antimicrobial properties. The thioxo group enhances the compound's ability to inhibit microbial growth.

  • Data Table: Antimicrobial Efficacy
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests that the compound could serve as a lead for developing new antimicrobial agents .

Fungicidal Activity

The compound also demonstrates potential as a fungicide. Its ability to disrupt fungal cell membranes makes it suitable for agricultural applications.

  • Case Study : Research conducted on agricultural fungicides showed that derivatives of the compound effectively inhibited the growth of Fusarium species, which are known to cause significant crop losses .

Data Table: Fungicidal Activity

FungusEC50 (µg/mL)
Fusarium oxysporum25
Botrytis cinerea30

These findings indicate that the compound can be a valuable addition to integrated pest management strategies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, and how can yield be optimized?

  • Methodology :

  • Step 1 : Start with a substituted triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) dissolved in absolute ethanol. Add glacial acetic acid (5 drops) and a substituted benzaldehyde derivative (0.001 mol) under reflux for 4 hours .
  • Step 2 : Post-reflux, evaporate the solvent under reduced pressure and filter the solid product.
  • Optimization : Adjust reaction temperature (70–90°C), solvent polarity (ethanol vs. DMF), and catalyst type (e.g., coupling agents for amide bond formation). Monitor purity via HPLC and confirm structure with NMR .

Q. How should researchers characterize the molecular structure of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify protons and carbons in the benzamide, triazole, and thioxo moieties.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 178.21 g/mol for related triazole-thiol analogs) .
  • X-ray Crystallography : Resolve crystal structures for analogs (e.g., oxadiazole derivatives) to infer bond angles and spatial arrangements .

Q. What preliminary biological assays are suitable for screening this compound?

  • Assay Design :

  • Antimicrobial Testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare with control compounds like 5-methoxy-N-(indolylmethyl)benzamide .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chlorine, m-tolyl) influence the compound’s reactivity?

  • Mechanistic Insights :

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity at the benzamide carbonyl, enhancing nucleophilic attack susceptibility.
  • m-Tolyl Group : Steric hindrance may reduce ring-planarity, affecting π-π stacking in target binding. Computational modeling (DFT) can quantify substituent effects .
    • Experimental Validation : Compare reaction rates of chloro vs. methoxy analogs in nucleophilic substitution reactions .

Q. How can researchers reconcile conflicting bioactivity data across studies?

  • Troubleshooting Framework :

  • Purity Assessment : Verify compound purity (>95%) via HPLC. Impurities in analogs (e.g., dimethoxybenzamide derivatives) can skew bioactivity .
  • Assay Conditions : Standardize cell culture media pH, temperature, and incubation time. For example, antioxidant activity assays are sensitive to pH variations (4.5–7.4) .
  • Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., thiazolo-pyridine hybrids) to identify activity trends .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Stability Studies :

  • pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) for 24–72 hours. Monitor degradation via LC-MS. Thioxo groups may hydrolyze in acidic conditions .
  • Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the triazole-thiol moiety .

Q. How can researchers design SAR studies for this compound?

  • SAR Framework :

  • Core Modifications : Synthesize analogs with variations in the triazole ring (e.g., 1,2,4-triazole vs. 1,3,4-oxadiazole) .
  • Substituent Library : Test derivatives with halogens (F, Br), alkyl chains, or methoxy groups at the benzamide position. Tabulate IC50 values for bioactivity correlations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.